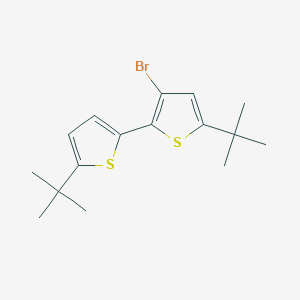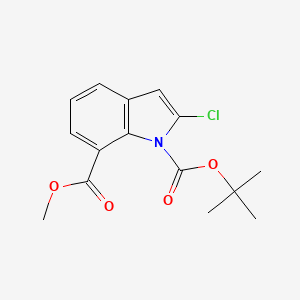
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a chloro group attached to the indole ring, along with two carboxylate groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, additional steps are required to introduce the tert-butyl, methyl, and chloro groups, as well as the carboxylate groups.
Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The carboxylate groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate has various scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with biological targets. They are investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is studied for its potential therapeutic applications. Indole derivatives are known to exhibit a wide range of pharmacological activities, making them valuable in drug discovery and development.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various receptors and enzymes, influencing biological pathways. The presence of the tert-butyl, methyl, and chloro groups can modulate the compound’s binding affinity and selectivity. The carboxylate groups may also play a role in the compound’s solubility and overall bioactivity.
類似化合物との比較
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate can be compared with other indole derivatives, such as:
1H-indole-3-carbaldehyde: This compound is a precursor for synthesizing various biologically active molecules. It differs from this compound in its functional groups and overall structure.
Indole-3-acetic acid: A plant hormone involved in growth and development. It has a simpler structure compared to this compound and is primarily used in plant biology studies.
5-fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide: This compound has shown antiviral activity and is structurally different due to the presence of a fluoro group and a thiosemicarbazide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H16ClNO4 |
|---|---|
分子量 |
309.74 g/mol |
IUPAC名 |
1-O-tert-butyl 7-O-methyl 2-chloroindole-1,7-dicarboxylate |
InChI |
InChI=1S/C15H16ClNO4/c1-15(2,3)21-14(19)17-11(16)8-9-6-5-7-10(12(9)17)13(18)20-4/h5-8H,1-4H3 |
InChIキー |
PLNHJEDDKWOVQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C(=CC=C2)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


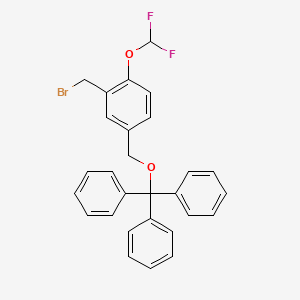
![9-(2-Chlorophenyl)-6,13-dimethyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene](/img/structure/B15235396.png)
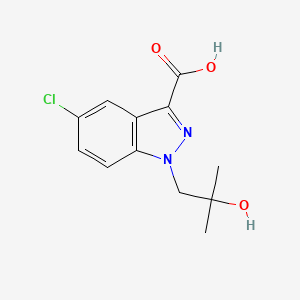
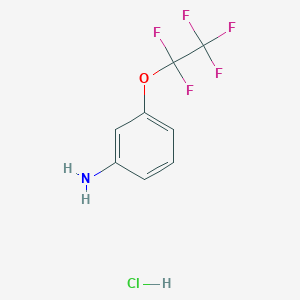
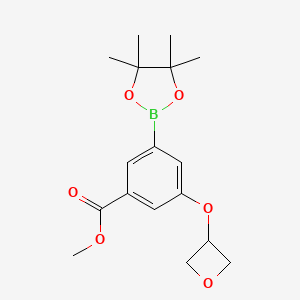
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15235440.png)
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15235446.png)
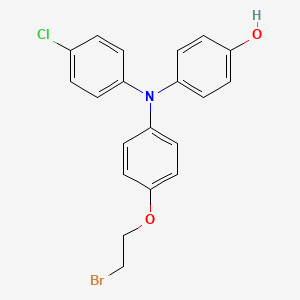

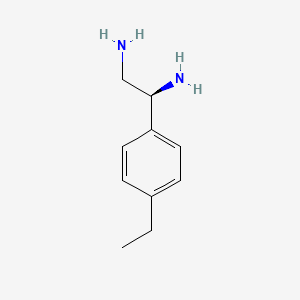
![Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15235464.png)


